5-Formyl-biphenyl-3-carboxylic acid methyl ester 5-Formyl-biphenyl-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1358966-22-9
VCID: VC2743793
InChI: InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

5-Formyl-biphenyl-3-carboxylic acid methyl ester

CAS No.: 1358966-22-9

Cat. No.: VC2743793

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-biphenyl-3-carboxylic acid methyl ester - 1358966-22-9

Specification

CAS No. 1358966-22-9
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name methyl 3-formyl-5-phenylbenzoate
Standard InChI InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChI Key YHBZOZFTLQGDHG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O

Introduction

Chemical Structure and Properties

5-Formyl-biphenyl-3-carboxylic acid methyl ester is characterized by its unique biphenyl structure consisting of two connected benzene rings with specific functional groups. The compound features a formyl group (-CHO) at the 5-position and a carboxylic acid methyl ester group (-COOCH3) at the 3-position, creating a molecule with diverse reactive sites that enable its utility in various chemical transformations.

The compound is formally identified as methyl 3-formyl-5-phenylbenzoate according to IUPAC nomenclature, with a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol. This molecular structure provides a rigid backbone with appropriate functional groups that can participate in numerous chemical reactions, making it valuable for synthetic chemistry applications.

The physical and chemical properties of 5-Formyl-biphenyl-3-carboxylic acid methyl ester are summarized in the following table:

PropertyValue
CAS Number1358966-22-9
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
IUPAC Namemethyl 3-formyl-5-phenylbenzoate
Standard InChIInChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChIKeyYHBZOZFTLQGDHG-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O

The compound's biphenyl core contributes to its rigidity and planarity, while the formyl and ester functional groups introduce reactive sites that can be engaged in various chemical transformations. These structural features collectively determine the compound's reactivity profile and applications in organic synthesis.

Structural Characteristics

The biphenyl system in 5-Formyl-biphenyl-3-carboxylic acid methyl ester creates a planar or near-planar structure where two benzene rings are connected. This arrangement influences the compound's physical properties, including its solubility, crystallinity, and melting point. The presence of both electron-withdrawing groups (formyl and ester) on one of the benzene rings creates an asymmetric electron distribution across the molecule, affecting its reactivity patterns and interaction capabilities with various chemical reagents.

Spectroscopic Properties

The structure of 5-Formyl-biphenyl-3-carboxylic acid methyl ester can be confirmed and characterized using various spectroscopic techniques. In nuclear magnetic resonance (NMR) spectroscopy, the compound exhibits distinctive signals for aromatic protons, the formyl proton, and the methyl ester group. Infrared spectroscopy would reveal characteristic absorption bands for the carbonyl groups of both the formyl and ester functionalities, providing valuable structural information.

Synthesis Methods

The synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester typically involves strategic approaches that enable the construction of the biphenyl backbone and incorporation of the formyl and ester functional groups. Several synthetic routes may be employed depending on the starting materials and desired scale of production.

Laboratory-Scale Synthesis

Laboratory-scale synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester commonly employs cross-coupling reactions to form the biphenyl framework, followed by functionalization to introduce the formyl and ester groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, represent a versatile approach for forming the carbon-carbon bond between the two aromatic rings. Subsequent formylation and esterification steps can be performed to install the required functional groups at the designated positions.

Industrial Production Methods

For industrial-scale production of 5-Formyl-biphenyl-3-carboxylic acid methyl ester, the synthetic procedures are often optimized for efficiency, cost-effectiveness, and environmental sustainability. Large-scale reactions are conducted in specialized reactors that allow precise control of temperature, pressure, and mixing. Continuous flow systems may be implemented to enhance yield and purity while minimizing waste generation.

The industrial synthesis might utilize alternative approaches that are more suitable for scaling up, potentially involving different catalysts, solvents, or reaction conditions compared to laboratory-scale synthesis. Purification at industrial scale typically employs techniques such as distillation and crystallization, which are more amenable to large-scale operations.

Chemical Reactivity

5-Formyl-biphenyl-3-carboxylic acid methyl ester exhibits diverse chemical reactivity owing to its functional groups. The formyl and ester groups serve as reactive sites for various transformations, making the compound a versatile building block in organic synthesis.

Formyl Group Reactions

The formyl group (-CHO) in 5-Formyl-biphenyl-3-carboxylic acid methyl ester can participate in numerous reactions characteristic of aldehydes. These include:

  • Nucleophilic addition reactions with various nucleophiles such as alcohols, amines, and hydrazines to form acetals, imines, and hydrazones, respectively.

  • Oxidation reactions to yield carboxylic acids or reduction reactions to produce alcohols.

  • Aldol condensations and related C-C bond-forming reactions.

  • Wittig and Horner-Wadsworth-Emmons reactions to form olefins.

These transformations enable the conversion of the formyl group into various functional groups, expanding the utility of 5-Formyl-biphenyl-3-carboxylic acid methyl ester in the synthesis of more complex molecules.

Ester Group Reactions

The methyl ester functionality in 5-Formyl-biphenyl-3-carboxylic acid methyl ester can undergo typical ester transformations:

  • Hydrolysis to form the corresponding carboxylic acid.

  • Transesterification to produce different ester derivatives.

  • Reduction to produce aldehydes or alcohols.

  • Amidation reactions to form amides.

These reactions allow for the modification of the ester group, providing access to derivatives with altered properties and reactivities.

Biphenyl Core Modifications

The biphenyl framework of 5-Formyl-biphenyl-3-carboxylic acid methyl ester can also be modified through various aromatic substitution reactions, depending on the reaction conditions and reagents employed. These modifications can introduce additional functional groups, expanding the chemical diversity of the compound and its derivatives.

Applications in Scientific Research

5-Formyl-biphenyl-3-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various complex organic molecules, with applications spanning multiple scientific disciplines.

Medicinal Chemistry

In medicinal chemistry, 5-Formyl-biphenyl-3-carboxylic acid methyl ester is utilized as a building block for synthesizing potential therapeutic agents. The biphenyl scaffold is present in numerous bioactive compounds, and the formyl and ester functional groups provide sites for further elaboration and structural diversification. This compound may contribute to the development of:

  • Novel small-molecule drugs with specific pharmacological properties.

  • Bioactive compounds targeting various biological receptors and enzymes.

  • Structure-activity relationship (SAR) studies to understand the influence of structural modifications on biological activity.

Materials Science

The unique structural features of 5-Formyl-biphenyl-3-carboxylic acid methyl ester make it valuable in materials science applications. The compound can be incorporated into polymers, supramolecular assemblies, and other advanced materials, contributing properties such as:

  • Rigidity and structural stability due to the biphenyl backbone.

  • Functional group accessibility for further chemistry or interactions.

  • Potential for electronic and optical properties based on the conjugated aromatic system.

Coordination Chemistry

5-Formyl-biphenyl-3-carboxylic acid methyl ester can participate in coordination chemistry through its functional groups. The formyl and ester groups can interact with metal centers, enabling the compound to serve as a ligand in the formation of coordination complexes. These complexes may exhibit interesting structural, catalytic, or optical properties that can be exploited in various applications.

Analytical Characterization

Analytical techniques play a critical role in characterizing 5-Formyl-biphenyl-3-carboxylic acid methyl ester, confirming its structure, and assessing its purity. Various spectroscopic and chromatographic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about 5-Formyl-biphenyl-3-carboxylic acid methyl ester. Both proton (¹H) and carbon (¹³C) NMR spectra reveal characteristic signals that confirm the presence and arrangement of atoms in the molecule:

  • ¹H NMR: Shows signals for aromatic protons (typically in the range of 7-8 ppm), the formyl proton (around 10 ppm), and the methyl ester protons (around 3.9 ppm).

  • ¹³C NMR: Reveals carbon signals for aromatic carbons, carbonyl carbons of the formyl and ester groups, and the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in 5-Formyl-biphenyl-3-carboxylic acid methyl ester through characteristic absorption bands:

  • Carbonyl stretching of the formyl group (typically around 1700 cm⁻¹).

  • Carbonyl stretching of the methyl ester (typically around 1720-1740 cm⁻¹).

  • C-O stretching of the ester group (typically in the range of 1200-1300 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry provides molecular weight information and fragmentation patterns that help confirm the structure of 5-Formyl-biphenyl-3-carboxylic acid methyl ester. The molecular ion peak at m/z 240 corresponds to the molecular weight of the compound, and characteristic fragmentation patterns provide additional structural insights.

Chromatographic Techniques

Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess the purity of 5-Formyl-biphenyl-3-carboxylic acid methyl ester and to monitor reactions involving this compound. These techniques are valuable for both analytical characterization and preparative purification.

Research Applications and Future Perspectives

The versatile structure and reactivity of 5-Formyl-biphenyl-3-carboxylic acid methyl ester position it as a valuable compound in various research domains, with potential for further exploration and development.

Drug Discovery

In pharmaceutical research, compounds containing the biphenyl scaffold have shown promise as potential therapeutic agents for various medical conditions. 5-Formyl-biphenyl-3-carboxylic acid methyl ester provides a functionalized biphenyl framework that can be modified to develop:

  • Novel anti-inflammatory agents.

  • Potential anticancer compounds.

  • Drugs targeting neurodegenerative disorders.

  • Antimicrobial agents.

The compound's functional groups allow for strategic modifications to optimize properties such as potency, selectivity, and pharmacokinetics, making it a potentially valuable starting point for drug discovery programs.

Catalysis

The structural features of 5-Formyl-biphenyl-3-carboxylic acid methyl ester may enable its use in the development of catalytic systems. The compound or its derivatives could serve as:

  • Ligands for metal-catalyzed reactions.

  • Components of organocatalytic systems.

  • Building blocks for multifunctional catalysts.

These applications leverage the compound's ability to coordinate with metals and participate in specific chemical transformations, potentially enhancing reaction efficiency and selectivity.

Advanced Materials Development

The rigid biphenyl backbone and functional groups of 5-Formyl-biphenyl-3-carboxylic acid methyl ester make it suitable for incorporation into advanced materials with specific properties. Research in this area might explore:

  • Development of functional polymers with specific optical or electronic properties.

  • Creation of supramolecular assemblies through non-covalent interactions.

  • Design of materials with responsive behavior to external stimuli.

These applications capitalize on the compound's structural features and reactive functional groups to create materials with tailored properties for specific applications.

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